![molecular formula C11H4F6N2O2 B1444494 5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid CAS No. 1379526-94-9](/img/structure/B1444494.png)
5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid
Overview
Description
5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid is a chemical compound with the empirical formula C10H5F6N3 . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate was obtained from the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate and 1,1,5,5-tetrafluoropentane-2,4-dione .Scientific Research Applications
Hydrogen Bonded Supramolecular Networks
Studies have shown the importance of 5,7-dimethyl-1,8-naphthyridine-2-amine, a close derivative of 5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid, in forming hydrogen-bonded supramolecular networks with carboxylic acids. These networks were analyzed through X-ray diffraction, IR, and elemental analysis, highlighting the role of noncovalent weak interactions in forming 3D framework structures (Jin, Liu, Wang, & Guo, 2011).
Synthesis of Antibacterial Agents
The synthesis of ethyl 2-trifluoromethyl-1,8-naphthyridine-1-carboxylate, a compound structurally related to 5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid, has been studied for its potential in developing antibacterial agents. This includes the formation of 2-trifluoromethyl-1,8-naphthyridine-3-carboxylic acid hydrazide and its derivatives (Mogilaiah, Rao, & Reddy, 1999).
Catalysis in Amidation Reactions
2,4-Bis(trifluoromethyl)phenylboronic acid, a compound related to 5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid, has been identified as an effective catalyst for dehydrative amidation between carboxylic acids and amines. This has implications in facilitating reactions in organic synthesis (Wang, Lu, & Ishihara, 2018).
Material Science Applications
In material science, compounds like 1,5-bis(4-trifluoromethyl-2-trimellitimidophenoxy)naphthalene, related to 5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid, have been utilized in synthesizing novel poly(amide-imide)s. These materials exhibit high optical transparency and thermal stability, making them suitable for advanced applications (Behniafar & Mohammadparast-delshaad, 2012).
Electrophilic Fluorination in Synthesis
The synthesis of mono- and difluoronaphthoic acids, which are structurally similar to 5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid, has been explored. These acids are important in creating aryl carboxamides, a key component in many biologically active compounds (Tagat et al., 2002).
properties
IUPAC Name |
5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F6N2O2/c12-10(13,14)5-3-7(11(15,16)17)19-8-4(5)1-2-6(18-8)9(20)21/h1-3H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAUWGYAQKRJFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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